

## SR-4370: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Review of the Chemical Properties, Mechanism of Action, and Experimental Protocols for the Selective HDAC Inhibitor **SR-4370**.

## Introduction

SR-4370 is a novel, potent, and selective small molecule inhibitor of class I histone deacetylases (HDACs), demonstrating significant therapeutic potential in oncology and virology.[1][2] As a member of the benzoylhydrazide class of HDAC inhibitors, SR-4370 exhibits a distinct selectivity profile, primarily targeting HDAC1, HDAC2, and HDAC3.[1][3] These enzymes are crucial epigenetic regulators, and their inhibition by SR-4370 leads to histone hyperacetylation, resulting in altered chromatin structure and transcriptional reprogramming.[1] [2] This technical guide provides a comprehensive overview of SR-4370, including its chemical properties, mechanism of action, and detailed experimental protocols to facilitate further research and development.

## **Chemical and Physical Properties**

**SR-4370**, with the CAS number 1816294-67-3, is characterized by the molecular formula  $C_{17}H_{18}F_2N_2O$ .[3] A summary of its key chemical and physical properties is presented in Table 1.



| Property            | Value                            | Reference(s) |
|---------------------|----------------------------------|--------------|
| CAS Number          | 1816294-67-3                     | [3][4]       |
| Molecular Formula   | C17H18F2N2O                      | [3][5]       |
| Molecular Weight    | 304.34 g/mol                     | [3][5]       |
| Appearance          | Solid                            | [5]          |
| Solubility          | DMSO: 105.5 mg/mL (Max<br>Conc.) | [6]          |
| Storage Temperature | -20°C                            | [6]          |

## **Mechanism of Action**

**SR-4370** functions as a selective inhibitor of class I histone deacetylases, with a particularly high potency against HDAC3.[3][7] By inhibiting these enzymes, **SR-4370** prevents the removal of acetyl groups from histone and non-histone proteins, leading to an accumulation of acetylated histones.[1] This hyperacetylation results in a more open chromatin structure, which can reactivate the expression of tumor suppressor genes and other genes involved in cell cycle arrest and apoptosis.[1]

In the context of prostate cancer, **SR-4370** has been shown to suppress the androgen receptor (AR) signaling pathway and downregulate the MYC oncogenic network.[3][7][8] Treatment with **SR-4370** leads to decreased accessibility of chromatin at AR-binding sites, contributing to the inhibition of AR-mediated transcription.[8]

Furthermore, **SR-4370** has been identified as a latency-reversing agent (LRA) for HIV-1.[5][9] It can reactivate latent HIV-1 without causing broad CD4+ T cell activation, making it a promising candidate for "shock and kill" HIV cure strategies.[3][10]

The following diagram illustrates the general mechanism of action of **SR-4370**.



#### General Mechanism of SR-4370 Action



Click to download full resolution via product page



Caption: **SR-4370** inhibits HDAC1, HDAC2, and HDAC3, leading to histone hyperacetylation and subsequent gene expression.

## **In Vitro Inhibitory Activity**

**SR-4370** exhibits potent inhibitory activity against class I HDACs, with a notable selectivity for HDAC3. The half-maximal inhibitory concentration ( $IC_{50}$ ) values against various HDAC isoforms are summarized in Table 2.

| Target Isoform | IC50 (μM)     | Reference(s)   |
|----------------|---------------|----------------|
| HDAC1          | ~0.13 - 0.5   | [3][4][11][12] |
| HDAC2          | ~0.1 - 0.58   | [3][4][11][12] |
| HDAC3          | ~0.006 - 0.06 | [3][4][11][12] |
| HDAC6          | ~3.4          | [3][4]         |
| HDAC8          | ~2.3          | [3][4]         |

# Experimental Protocols Determination of HDAC Inhibitory Activity (Fluorometric Assay)

This protocol outlines a representative methodology for determining the IC<sub>50</sub> values of **SR-4370** against HDAC isoforms in vitro.[2][7]

Objective: To quantify the concentration of **SR-4370** required to inhibit 50% of the activity of recombinant human HDAC enzymes.

#### Materials:

- Recombinant human HDAC1, HDAC2, and HDAC3 enzymes
- SR-4370
- Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)



- HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl<sub>2</sub>)
- Developer solution (e.g., Trypsin in a suitable buffer)
- 96-well black microplates
- Fluorometric microplate reader

#### Procedure:

- Compound Preparation: Prepare a stock solution of SR-4370 in DMSO. Perform serial dilutions in HDAC Assay Buffer to achieve a range of test concentrations.
- Enzyme Preparation: Dilute the recombinant HDAC enzymes to the desired working concentration in cold HDAC Assay Buffer.
- Assay Reaction:
  - Add the diluted enzyme solution to the wells of a 96-well black microplate.
  - Add the serially diluted SR-4370 or vehicle control (DMSO) to the respective wells.
  - Pre-incubate the enzyme and inhibitor for approximately 15 minutes at 37°C.
- Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.
- Incubation: Incubate the plate at 37°C for 30-60 minutes.
- Signal Development: Stop the reaction and develop the fluorescent signal by adding the developer solution. Incubate for 15-20 minutes at room temperature.
- Measurement: Measure the fluorescence intensity using a microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm).
- Data Analysis: Calculate the percent inhibition for each **SR-4370** concentration relative to the vehicle control and determine the IC<sub>50</sub> value using non-linear regression analysis.





Click to download full resolution via product page

Caption: Experimental workflow for determining the IC50 of SR-4370 against HDAC isoforms.



## Viral Outgrowth Assay for HIV-1 Latency Reversal

This protocol describes a method to assess the ability of **SR-4370** to reactivate latent HIV-1.[9] [13]

Objective: To determine the efficiency of **SR-4370** in reactivating latent HIV-1 from a cellular reservoir.

#### Materials:

- Latently infected cell line (e.g., J-Lat 8.4 or ACH-2) or primary CD4+ T cells from HIV-infected individuals on antiretroviral therapy
- SR-4370
- Phorbol 12-myristate 13-acetate (PMA) as a positive control
- Vehicle control (DMSO)
- SupT1-CCR5 cells (for virus amplification)
- Cell culture medium and supplements
- p24 ELISA kit

#### Procedure:

- Cell Treatment:
  - Seed the latently infected cells in a culture plate.
  - Treat the cells with SR-4370 at various concentrations, a vehicle control, or a positive control (PMA).
  - Incubate for 18-24 hours.
- Co-culture:
  - Wash the treated cells to remove the compounds.



- Add SupT1-CCR5 cells to the culture to allow for the amplification of any released virus.
- Virus Quantification:
  - After a suitable incubation period (e.g., 7-14 days), collect the culture supernatant.
  - Measure the amount of reactivated virus by quantifying the p24 antigen concentration using an ELISA.



Click to download full resolution via product page

Caption: Workflow for the viral outgrowth assay to assess HIV-1 latency reversal by SR-4370.



## Conclusion

**SR-4370** is a highly selective and potent inhibitor of class I HDACs with significant promise for therapeutic applications in oncology and HIV treatment. Its well-defined mechanism of action, involving the suppression of key oncogenic pathways and the reactivation of latent HIV-1, makes it a valuable tool for researchers and drug development professionals. The experimental protocols provided in this guide offer a foundation for further investigation into the biological activities and therapeutic potential of **SR-4370**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SR-4370 | HDAC inhibitor | Probechem Biochemicals [probechem.com]
- 6. SR4370 CAS#: 1816294-67-3 [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. Epigenetic Compound Screening Uncovers Small Molecules for Reactivation of Latent HIV-1 PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. axonmedchem.com [axonmedchem.com]
- 12. m.biochempartner.com [m.biochempartner.com]
- 13. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [SR-4370: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15584493#sr-4370-cas-number-and-chemical-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com